molecular formula C9H9N3O2 B1597839 2,5-dimethyl-4-nitro-1H-benzimidazole CAS No. 90349-14-7

2,5-dimethyl-4-nitro-1H-benzimidazole

Cat. No. B1597839
CAS RN: 90349-14-7
M. Wt: 191.19 g/mol
InChI Key: ZDKNXWAFKNYXFI-UHFFFAOYSA-N
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Description

2,5-dimethyl-4-nitro-1H-benzimidazole is a benzimidazole derivative . Benzimidazole is a heterocyclic aromatic organic compound that consists of the fusion of benzene and imidazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular formula of 2,5-dimethyl-4-nitro-1H-benzimidazole is C9H9N3O2 . It is a derivative of benzimidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, have been extensively studied for their potential as anticancer agents. The structure-activity relationship (SAR) of these compounds reveals that the presence of nitro and methyl groups can significantly influence their bioactivity against cancer cell lines . Research indicates that modifications to the benzimidazole core can lead to the development of new drugs with enhanced anticancer properties.

Antimicrobial Properties

The antimicrobial efficacy of benzimidazole derivatives is well-documented. Compounds like 2,5-dimethyl-4-nitro-1H-benzimidazole have shown inhibitory actions against various strains of microbes, including Staphylococcus aureus and Mycobacterium tuberculosis H37Rv . This makes them valuable in the development of new antimicrobial therapies.

Enzyme Inhibition

Benzimidazole analogs have been identified as potent inhibitors of various enzymes involved in therapeutic applications. They exhibit a wide range of pharmacological uses, including as antidiabetic, antiviral, antihistamine, and more . The specific structural features of 2,5-dimethyl-4-nitro-1H-benzimidazole contribute to its enzyme inhibitory capabilities.

Synthesis of Heterocyclic Compounds

The synthesis of benzimidazole derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, is crucial in the formation of heterocyclic compounds used in pharmaceuticals. These compounds are synthesized through condensation reactions and have a wide range of biological activities .

Accelerated Microdroplet Synthesis

A novel application of benzimidazole derivatives is in the accelerated microdroplet synthesis of heterocyclic compounds. This metal-free route allows for the rapid synthesis of benzimidazole and its derivatives, including 2,5-dimethyl-4-nitro-1H-benzimidazole, in ambient atmosphere conditions .

Biological and Clinical Studies

Benzimidazole motifs, including 2,5-dimethyl-4-nitro-1H-benzimidazole, have shown promising applications in biological and clinical studies. They are considered a moiety of choice due to their pharmacological properties and have been used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Green Chemistry Applications

The compound’s role in green chemistry is noteworthy, as it can be synthesized through non-metallic means, contributing to environmentally friendly chemical processes .

Pharmacological Profile

Lastly, the pharmacological profile of benzimidazole derivatives is extensive. They serve as a foundation for developing drugs with increased stability, bioavailability, and significant biological activity. The diverse bioactivity and therapeutic uses of these compounds make them integral to medicinal chemistry .

Future Directions

Benzimidazole and its derivatives continue to be a topic of interest in various fields, including medicinal chemistry . The development of new synthetic methods and the exploration of their biological activities are among the future directions in this field .

Mechanism of Action

Target of Action

2,5-Dimethyl-4-nitro-1H-benzimidazole, a derivative of imidazole, is known to have a broad range of biological activities Imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of bonds with key functional groups on the target molecules . The presence of the nitro group in the 4-position and the methyl groups in the 2,5-positions may influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it is likely that this compound affects multiple pathways. These could include pathways involved in inflammation, tumor growth, bacterial and viral infections, and other processes related to the compound’s known biological activities.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which may influence their absorption and distribution within the body. The presence of the nitro and methyl groups may also influence the compound’s metabolism and excretion.

Result of Action

Given the compound’s known biological activities , it is likely to have a variety of effects at the molecular and cellular levels. These could include the inhibition of enzyme activity, alteration of receptor signaling, disruption of microbial cell processes, and other effects related to its known biological activities.

Action Environment

For example, the compound’s solubility in water and other polar solvents could be influenced by pH and temperature, potentially affecting its absorption and distribution within the body.

properties

IUPAC Name

2,5-dimethyl-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-4-7-8(9(5)12(13)14)11-6(2)10-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKNXWAFKNYXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=N2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363532
Record name 2,5-Dimethyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90349-14-7
Record name 2,5-Dimethyl-4-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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